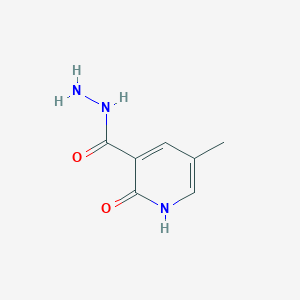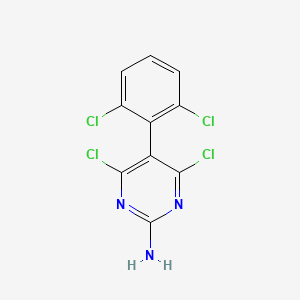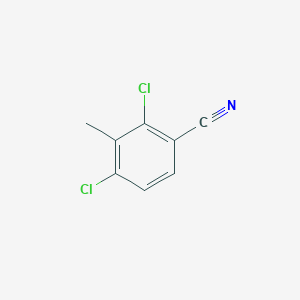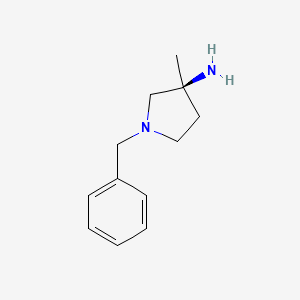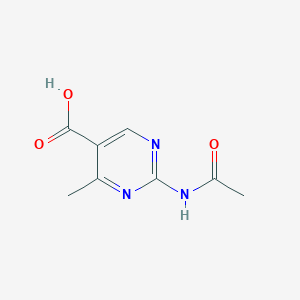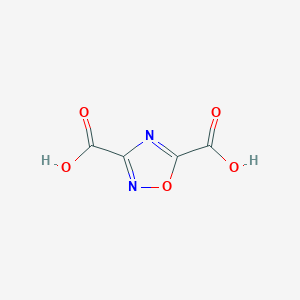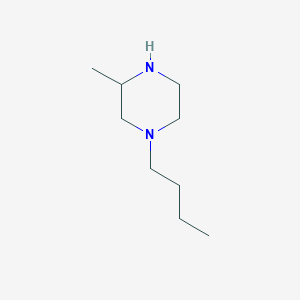
Tert-butyl (2-bromo-6-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-bromo-6-iodophenyl)carbamate is an organic compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.03 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a tert-butyl carbamate group. It is used primarily in organic synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-6-iodophenyl)carbamate typically involves the reaction of 2-bromo-6-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2-bromo-6-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl carbamates depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2-bromo-6-iodophenyl)carbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl (2-bromo-6-iodophenyl)carbamate is primarily based on its ability to participate in various chemical reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for further functionalization. The tert-butyl carbamate group can be cleaved under acidic conditions to release the free amine, which can then participate in additional reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2-bromo-5-iodophenyl)carbamate: Similar in structure but with the iodine atom in a different position.
Tert-butyl (3-bromo-5-iodophenyl)carbamate: Another isomer with different substitution patterns on the phenyl ring.
Uniqueness
Tert-butyl (2-bromo-6-iodophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H13BrINO2 |
|---|---|
Molekulargewicht |
398.03 g/mol |
IUPAC-Name |
tert-butyl N-(2-bromo-6-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
YWTIGSYWMQECKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


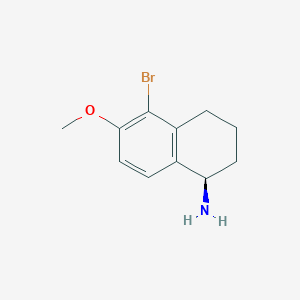
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)

